
sec-Butyl-acetoxymethyl-nitrosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl-acetoxymethyl-nitrosamine: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of cancer research. This compound is primarily used in scientific research, particularly in studies related to tumor formation and cancer induction .
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyl-acetoxymethyl-nitrosamine is typically synthesized through the reaction of nitrosyl chloride or tert-butyl nitrite with acetic anhydride . The reaction conditions are generally mild, and the process can be carried out under solvent-free conditions, which makes it environmentally friendly .
Industrial Production Methods: This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: sec-Butyl-acetoxymethyl-nitrosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products: The major products formed from these reactions include various amines, oxides, and substituted nitrosamines .
Scientific Research Applications
Analytical Applications
Quantification in Solvents
A significant application of sec-Butyl-acetoxymethyl-nitrosamine lies in its detection and quantification in various solvents. A recent study developed a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method capable of simultaneously determining multiple nitrosamines, including this compound, in twelve different solvents. This method meets regulatory requirements and provides a reliable framework for monitoring nitrosamines in pharmaceutical products .
Table 1: Analytical Conditions for LC-MS/MS
Parameter | Specification |
---|---|
HPLC System | Nexera XS |
Column | Shim-pack GIST C18-AQ |
Column Temperature | 40°C |
Mobile Phases | A: Water, B: Acetonitrile |
Flow Rate | 0.3 mL/min |
Injection Volume | 10 µL |
This method's sensitivity and reliability make it crucial for ensuring the safety of pharmaceutical formulations by detecting potential impurities .
Structure-Activity Relationships
Carcinogenicity Studies
Research into the structure-activity relationships (SARs) of nitrosamines, including this compound, has been critical for assessing their carcinogenic potential. A collaborative effort involving multiple institutions aims to refine risk assessments by establishing dominant reaction mechanisms associated with nitrosamines. This initiative focuses on gathering experimental data related to mutagenicity and carcinogenicity, thereby improving predictive models for assessing the risks posed by these compounds .
Case Study Insights
The analysis of a dataset comprising 362 dialkyl nitrosamines revealed that specific structural features correlate with increased carcinogenicity. For instance, compounds with certain substituents demonstrated higher potency in inducing tumors in laboratory settings. This information is vital for regulatory bodies when evaluating the safety of pharmaceuticals that may contain nitrosamine impurities .
Implications in Medicinal Products
Regulatory Concerns
The presence of this compound and other nitrosamines in pharmaceutical products has raised significant regulatory scrutiny. The European Medicines Agency (EMA) has issued guidelines addressing the potential risks associated with nitrosamine impurities in biologics and other medicinal products. Manufacturers are encouraged to conduct comprehensive risk assessments to identify possible sources of nitrosamines during the production process .
Risk Assessment Framework
The EMA's framework emphasizes a holistic approach to evaluating the risks posed by nitrosamines like this compound. It includes considerations of chemical synthesis pathways and potential degradation processes that could lead to nitrosamine formation . This proactive stance is essential for safeguarding public health and ensuring that pharmaceuticals meet stringent safety standards.
Mechanism of Action
The mechanism by which sec-Butyl-acetoxymethyl-nitrosamine exerts its effects involves its metabolic activation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can alkylate DNA, leading to mutations and potentially cancer . The primary molecular targets are DNA bases, and the pathways involved include enzymatic α-hydroxylation and subsequent formation of diazonium ions .
Comparison with Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Comparison: sec-Butyl-acetoxymethyl-nitrosamine is unique due to its specific structure, which includes a sec-butyl group and an acetoxymethyl group. This structure influences its reactivity and the types of reactions it undergoes. Compared to other nitrosamines like NDMA and NDEA, this compound may exhibit different metabolic pathways and carcinogenic potentials .
Biological Activity
sec-Butyl-acetoxymethyl-nitrosamine is a member of the nitrosamine family, known for its potential biological activities, particularly in relation to mutagenicity and teratogenicity. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Nitrosamines, including this compound, are primarily activated in vivo through metabolic processes that convert them into reactive intermediates capable of interacting with cellular macromolecules. The activation often involves cytochrome P450 enzymes, which catalyze the formation of electrophilic species that can bind to DNA, leading to mutations and potentially carcinogenic outcomes .
Teratogenic Potential
Research has indicated that nitrosamines can exhibit teratogenic effects. A study using mouse limb bud cultures demonstrated that various nitrosamines, including acetoxy derivatives, could induce significant morphological abnormalities when introduced at specific developmental stages. The results highlighted that the timing and concentration of exposure are critical factors influencing teratogenic outcomes .
Key Findings:
- Timing of Exposure: The highest susceptibility was observed when limb buds from 12-day-old embryos were exposed on the first day of culture.
- Concentration Dependency: Lower concentrations were required for inducing effects when using younger embryos (11 days old) compared to older ones .
Mutagenicity Studies
The mutagenic potential of this compound has been evaluated in various assays. It is crucial to note that while some nitrosamines have shown strong mutagenic properties, others have been classified as non-mutagenic under certain conditions. For instance, studies have suggested that larger nitrosamines tend to exhibit decreased mutagenicity due to steric hindrance and reduced access to the cellular machinery responsible for DNA interaction .
Comparative Analysis
The following table summarizes the biological activity data related to this compound compared with other nitrosamines:
Compound | Teratogenicity | Mutagenicity | Activation Mechanism |
---|---|---|---|
This compound | Moderate | Variable | Cytochrome P450 mediated |
N-Nitrosodimethylamine | High | High | Cytochrome P450 mediated |
N-Nitrosodiethylamine | Low | Low | Less effective activation |
Case Studies
- Case Study on Teratogenic Effects : In a controlled experiment, this compound was administered to pregnant mice during critical periods of embryonic development. The offspring exhibited a range of developmental anomalies, underscoring the compound's potential teratogenic effects .
- Mutagenicity Assessment : In a series of Ames tests, this compound was evaluated alongside other nitrosamines. Results indicated that while it showed some mutagenic activity, it was significantly lower than that observed with more potent nitrosamines like N-Nitrosodimethylamine .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trace levels of sec-Butyl-acetoxymethyl-nitrosamine in pharmaceutical matrices?
Methodological Answer: Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with optimized parameters for nitrosamine detection. Ensure sensitivity meets regulatory thresholds (e.g., limits of quantification ≤ 30 ppb) by calibrating with deuterated internal standards. The United States Pharmacopeia (USP) Analytical Hub provides validated protocols for nitrosamine quantification in solvents, applicable to pharmaceutical synthesis matrices . For method validation, include selectivity testing against structurally similar impurities and matrix effects .
Q. What parameters are critical for validating analytical methods for this compound?
Methodological Answer: Key parameters include:
- Sensitivity : Limit of detection (LOD) ≤ 10 ppb and limit of quantification (LOQ) ≤ 30 ppb, as per EMA guidelines .
- Precision : ≤10% relative standard deviation (RSD) for intraday and interday reproducibility.
- Linearity : R² ≥ 0.99 over the analytical range.
- Recovery : 80–120% in spiked matrices, validated using the QuEChERS extraction method for complex samples .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer: Conduct accelerated stability studies under controlled temperature (e.g., 40°C), humidity (75% RH), and photolytic stress. Monitor degradation products via high-resolution mass spectrometry (HRMS) and correlate findings with structural reactivity data of the parent amine, as recommended by EMA for impurity risk assessment .
Advanced Research Questions
Q. How can extraction methods for this compound in complex food matrices be optimized?
Methodological Answer: Adapt the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocol with modifications such as:
- Sorbent selection : Use graphitized carbon black (GCB) to remove pigments in fatty matrices.
- pH adjustment : Maintain pH 5–6 to prevent nitrosamine degradation during extraction.
- Validation : Cross-validate recovery rates against the ATNC (Apparent Total Nitrosamine Content) extraction system, which quantifies both volatile and non-volatile nitrosamines .
Q. How should researchers address contradictions in stability data for this compound across studies?
Methodological Answer: Perform case-by-case analysis by:
- Replicating experimental conditions (e.g., solvent polarity, temperature gradients) from conflicting studies.
- Structural reactivity modeling : Use computational tools to predict degradation pathways based on the compound’s stereoelectronic features .
- Cross-referencing with mechanistic studies on analogous nitrosamines (e.g., NDMA) to identify context-dependent degradation triggers .
Q. What frameworks exist for risk assessment of this compound formation during active pharmaceutical ingredient (API) synthesis?
Methodological Answer: Implement a two-tiered framework:
- Supplier questionnaires : Screen raw materials for nitrosamine precursors using EMA-compliant templates .
- Process hazard analysis : Use kinetic modeling to predict nitrosation rates under varying reaction conditions (e.g., nitrite concentration, acidic pH). Validate with GC-MS/MS batch monitoring .
Q. How can non-targeted screening methods be validated for unknown nitrosamine derivatives of this compound?
Methodological Answer: Employ HRMS with data-dependent acquisition (DDA) to fragment unknown peaks. Build a spectral library using reference standards of common nitrosamine derivatives (e.g., N-nitrosodibutylamine). Validate false-positive rates using blank matrix spikes and confirm via orthogonal methods like LC-UV/VIS .
Q. What thresholds should guide reporting of this compound in regulatory submissions?
Methodological Answer: Follow EMA’s Acceptable Intake (AI) limits for nitrosamines (e.g., 26.5 ng/day for most compounds). For trace impurities, use a staged approach:
- Phase 1 : Report all detections above LOQ.
- Phase 2 : Perform toxicological qualification if levels exceed AI thresholds .
Q. Methodological Challenges & Solutions
Q. How can co-eluting chromatographic peaks for this compound and its isomers be resolved?
Methodological Answer:
- Column selection : Use tandem columns (e.g., Rxi-5Sil MS + Rxi-17Sil MS) to enhance resolution.
- Data processing : Apply deconvolution algorithms (e.g., AMDIS) to differentiate peaks with similarity indices < 85% .
Q. What experimental designs are optimal for assessing environmental formation pathways of this compound?
Methodological Answer: Use fractional factorial designs to evaluate variables such as:
Properties
CAS No. |
56986-37-9 |
---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[butan-2-yl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-4-6(2)9(8-11)5-12-7(3)10/h6H,4-5H2,1-3H3 |
InChI Key |
QRPHWESBHRCJOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(COC(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.